Benzoyl Linker Versus Carboxamide: Impact on Hydrogen-Bonding Geometry and Metabolic Vulnerability Relative to dCTPase Inhibitor Series
The target compound employs a benzoyl linker (C=O directly attached to the 4-(1H-pyrrol-1-yl)phenyl ring) connecting the piperazine to the terminal aromatic group, in contrast to the carboxamide (CONH) or sulfonamide (SO₂NH) linkers utilized throughout the published piperazin-1-ylpyridazine dCTPase inhibitor series [1]. In the dCTPase SAR, the carboxamide carbonyl was identified as essential: its replacement with amine (25), sulfone (26), bis-hydroxymethyl (28), oxetane (29), or alkene (30) derivatives completely abolished dCTPase inhibitory activity, demonstrating the critical dependence of target engagement on the linker's hydrogen-bond acceptor/donor geometry [1]. The benzoyl linker in the target compound removes the NH hydrogen-bond donor present in carboxamides while retaining the carbonyl acceptor, fundamentally altering the pharmacophoric profile. Additionally, the metabolism study of the dCTPase series identified the piperazine nitrogens and adjacent carbon atoms as major oxidative metabolic hotspots; the benzoyl group's electron-withdrawing character may electronically modulate piperazine N-oxidation propensity relative to the carboxamide-linked reference compounds [2].
| Evidence Dimension | Linker chemistry: hydrogen-bond donor/acceptor profile and metabolic soft-spot topography |
|---|---|
| Target Compound Data | Benzoyl linker (C=O; no NH donor adjacent to carbonyl); electron-withdrawing aryl ketone on piperazine N4 |
| Comparator Or Baseline | dCTPase inhibitor compound 1: carboxamide linker (CONH; both H-bond donor and acceptor); sulfonamide variants (SO₂NH) also characterized [1] |
| Quantified Difference | Carboxamide-to-amine/sulfone/oxetane replacement → complete loss of dCTPase activity (IC50 >50 μM vs. 2.8 μM for compound 1) [1]; metabolic t₁/₂ for compound 1 with carboxamide: MLM/HLM = 2/3 min [2] |
| Conditions | dCTPase enzymatic assay (11-point IC50 curves); MLM/HLM microsomal stability assay (1 mg/mL microsomes, 1 mM NADPH, 37°C) |
Why This Matters
The benzoyl linker differentiates the target compound from all pharmacologically characterized piperazin-1-ylpyridazines; its impact on potency and metabolic stability cannot be predicted from existing data, requiring de novo experimental profiling.
- [1] Llona-Minguez S, Höglund A, Ghassemian A, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. doi:10.1021/acs.jmedchem.7b00182. View Source
- [2] Llona-Minguez S, Ghassemian A, Baranczewski P, et al. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. 2017;8(7):1553-1560. doi:10.1039/c7md00230k. View Source
